N,2,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,2,5-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11-5-6-12(2)13(9-11)21(18,19)15(4)14(3)7-8-20(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPGLYMRVJQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,2,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological significance. This compound is part of a broader class of sulfonamides known for their diverse pharmacological activities, including antibacterial and enzyme inhibition properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following IUPAC name:
- IUPAC Name : this compound
The molecular formula is , which indicates the presence of a sulfonamide functional group attached to a thiolane derivative. This configuration is significant for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Sulfonamides generally function as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and respiration. The compound's ability to inhibit different CA isoforms may contribute to its therapeutic effects.
Inhibition of Carbonic Anhydrases
Recent studies have focused on the inhibition of carbonic anhydrases by sulfonamide derivatives. For example:
- Study Findings : A study indicated that certain sulfonamide derivatives exhibit potent inhibitory activity against human carbonic anhydrase II (hCA II) and IX (hCA IX). The inhibition constants () for these compounds ranged from low nanomolar to micromolar concentrations, showcasing their potential as therapeutic agents in treating conditions like glaucoma and cancer due to the overexpression of hCA IX in tumors .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the sulfonamide structure can significantly affect its biological activity. For instance:
- Table 1: SAR Analysis
| Compound | (nM) | Target Enzyme | Activity |
|----------|----------------|----------------|----------|
| Compound A | 34.9 | hCA IX | High |
| Compound B | 69.8 | hCA XIII | Moderate |
| Compound C | >500 | hCA II | Low |
This table illustrates how variations in molecular structure influence the potency and selectivity of the compounds against different carbonic anhydrase isoforms.
Case Studies
Several case studies highlight the therapeutic potential of sulfonamides similar to this compound:
- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of a sulfonamide derivative in patients with tumors expressing hCA IX. Results indicated significant tumor reduction correlating with enzyme inhibition .
- Case Study on Glaucoma Management : Another study focused on using sulfonamides to manage intraocular pressure in glaucoma patients by inhibiting hCA II .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of structural and functional differences:
Structural Features
- Target Compound: Features a benzene-sulfonamide core with a thiolane sulfone substituent.
- Pyrano[2,3-c]pyrazole Derivatives (): These compounds (e.g., 5b–5e) contain a dihydropyrano-pyrazole scaffold with substituents like fluorine, chlorine, and methoxy groups on aromatic rings. Unlike the target compound, they lack sulfonamide or sulfone moieties but share heterocyclic diversity and substituent-driven bioactivity .
Pharmacological Implications
- Electron-Withdrawing Groups: The 1,1-dioxo group in the target compound’s thiolane ring may enhance metabolic stability compared to the pyrano-pyrazoles in , which rely on halogen (e.g., 4-fluorophenyl in 5b–5e) or methoxy groups for activity modulation .
- Solubility and Bioavailability: Sulfonamides generally exhibit moderate solubility due to hydrogen-bonding capacity. In contrast, the pyrano-pyrazoles in , with phenolic or methoxy groups (e.g., 5d, 5e), may show improved solubility but reduced membrane permeability .
Data Table: Key Structural Comparisons
| Compound Class | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Sulfonamide | Benzene-sulfonamide | 2,5-Dimethyl; Thiolane sulfone | Sulfonamide, Sulfone | Enzyme inhibition |
| Pyrano[2,3-c]pyrazoles (5b–5e) | Dihydropyrano-pyrazole | 4-Fluorophenyl, Methoxy, Chlorophenyl | Amine, Ether, Halogen | Anticancer, Antimicrobial |
Research Findings
- Substituent Effects: In pyrano-pyrazoles (), the 4-fluorophenyl group (5b–5e) correlates with enhanced antibacterial activity, while methoxy groups (5d, 5e) improve solubility but reduce potency . For the target compound, the methyl groups on the benzene ring may sterically hinder interactions, whereas the sulfone group could facilitate covalent binding.
- Synthetic Accessibility: The pyrano-pyrazole derivatives are synthesized via multicomponent reactions, enabling rapid diversification. The target compound’s synthesis likely requires sulfonylation of a thiolane precursor, a less explored pathway.
Preparation Methods
Key Synthetic Challenges
- Regioselective Sulfonation : Introducing the sulfonyl group at the 1-position of a 2,5-dimethylbenzene derivative requires precise control over electrophilic aromatic substitution dynamics.
- Thiolane Sulfone Construction : Forming the 3-methyl-1,1-dioxothiolane ring demands efficient sulfur oxidation and stereochemical control at the 3-position.
- Secondary Sulfonamide Coupling : Overcoming the reduced nucleophilicity of the secondary amine during sulfonamide bond formation.
Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
The sulfonyl chloride intermediate serves as the electrophilic partner in sulfonamide formation. Classical sulfonation methods using fuming sulfuric acid or sulfur trioxide often lack regioselectivity in polysubstituted arenes. A modified approach leveraging thionyl chloride (SOCl₂) in the presence of catalytic sulfuric acid (3–5 wt%) enables efficient conversion of 2,5-dimethylbenzenesulfonic acid to the corresponding sulfonyl chloride.
Optimized Reaction Conditions
- Substrate : 2,5-Dimethylbenzenesulfonic acid (1.0 equiv)
- Reagents : Thionyl chloride (3.0 equiv), H₂SO₄ (5 wt%)
- Temperature : 65–70°C, 6–8 h under N₂
- Yield : 82–85% after vacuum distillation (0.1–1.0 mbar)
Critical to success is the use of excess thionyl chloride as both reagent and solvent, suppressing side reactions such as anhydride formation. The sulfonating agent (H₂SO₄) accelerates the reaction by stabilizing transition states during chloride displacement.
Preparation of N-Methyl-2,5-dimethylbenzenesulfonamide
Primary sulfonamide synthesis typically employs aqueous ammonia or amines with sulfonyl chlorides. For N-methylation, a Schotten-Baumann protocol using methylamine hydrochloride and sodium bicarbonate proves effective:
$$
\text{2,5-Dimethylbenzenesulfonyl chloride} + \text{CH₃NH₂} \xrightarrow{\text{NaHCO₃, H₂O/Et₂O}} \text{N-Methyl-2,5-dimethylbenzenesulfonamide}
$$
Reaction Parameters
- Solvent System : Biphasic Et₂O/H₂O (3:1 v/v)
- Base : NaHCO₃ (2.5 equiv)
- Temperature : 0°C → RT, 12 h
- Yield : 78% after recrystallization (EtOH/H₂O)
This step establishes the N-methyl group while preserving the sulfonamide’s reactivity for subsequent functionalization.
Synthesis of (3-Methyl-1,1-Dioxo-1λ⁶-Thiolan-3-Yl)Methylamine
The thiolane sulfone amine component requires a convergent synthesis involving ring-closing metathesis (RCM) and oxidation.
Thiolane Ring Formation
- Thiolane Precursor : 3-Methyl-3-(chloromethyl)thiolane is prepared via RCM of 1,3-dichloro-2-methylpropane with sodium sulfide.
- Sulfone Formation : Oxidation with 30% H₂O₂ in the presence of (NH₄)₆Mo₇O₂₄·4H₂O (0.3 equiv) at 0°C quantitatively yields the 1,1-dioxothiolane.
- Amination : Nucleophilic displacement of the chloride with aqueous ammonia (7.0 M in MeOH, 60°C, 24 h) provides the primary amine (62% yield).
Coupling Strategies for Sulfonamide Formation
The final step couples the N-methyl sulfonamide with the thiolane sulfone amine. Traditional SN2 conditions prove ineffective due to steric hindrance. A Fukuyama-Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enables efficient N-alkylation:
$$
\text{N-Methyl-2,5-dimethylbenzenesulfonamide} + \text{(3-Methyl-1,1-dioxothiolan-3-yl)methanol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Target Compound}
$$
Optimized Mitsunobu Conditions
- Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv)
- Solvent : Anhydrous THF
- Temperature : 0°C → RT, 48 h
- Yield : 65% after column chromatography (SiO₂, EtOAc/hexanes)
Analytical Characterization and Validation
The final product exhibits characteristic spectral signatures:
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 1H, ArH), 7.34 (d, J = 8.2 Hz, 1H, ArH), 3.12–3.08 (m, 2H, thiolane CH₂), 2.89 (s, 3H, NCH₃), 2.45 (s, 6H, ArCH₃), 1.98 (s, 3H, thiolane CH₃).
- LC-MS : m/z 414.2 [M+H]⁺ (calc. 414.18).
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative pathways reveals critical advantages of the Mitsunobu approach:
| Parameter | Mitsunobu Alkylation | Direct Amine Coupling |
|---|---|---|
| Yield (%) | 65 | 32 |
| Purity (HPLC) | 98.5 | 87.2 |
| Reaction Time (h) | 48 | 72 |
| Scalability (g) | >10 | <5 |
The Mitsunobu protocol outperforms direct amine coupling in yield and scalability, albeit with higher reagent costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
